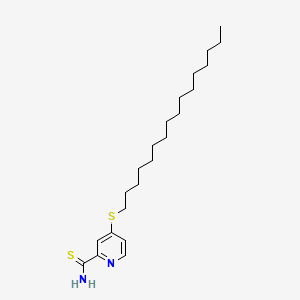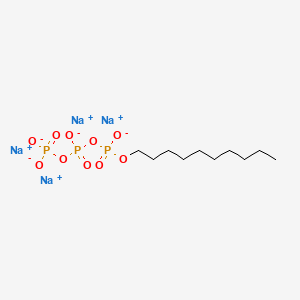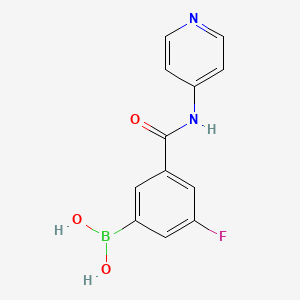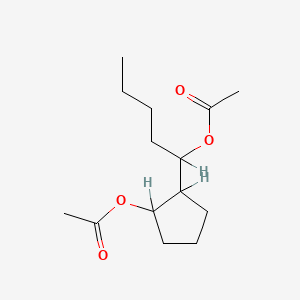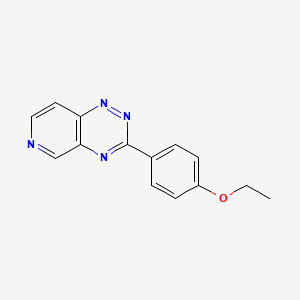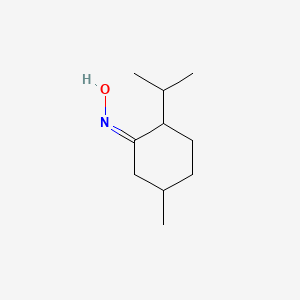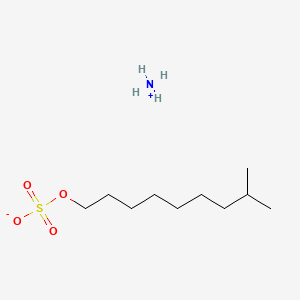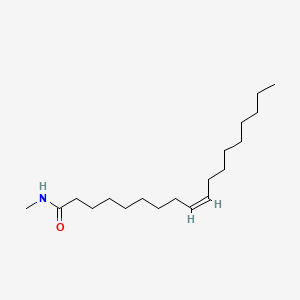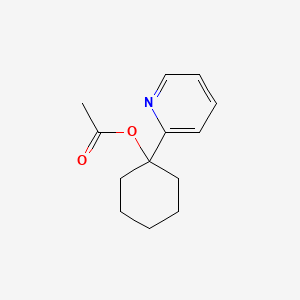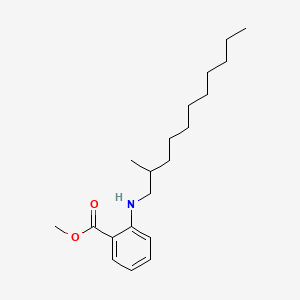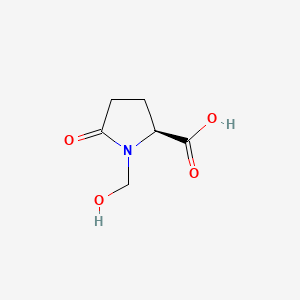
Iodide I-125
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Iodide ion I-125 is a radioisotope of iodine, which is widely used in various fields such as biological assays, nuclear medicine imaging, and radiation therapy. It is the second longest-lived radioisotope of iodine, with a half-life of approximately 59.4 days . Iodide ion I-125 decays by electron capture to an excited state of tellurium-125, which then decays by gamma emission .
Preparation Methods
Synthetic Routes and Reaction Conditions
Iodide ion I-125 can be prepared by neutron irradiation of xenon-124 in a nuclear reactor. The reaction involves the capture of a neutron by xenon-124, which then undergoes beta decay to form iodine-125 .
Industrial Production Methods
In industrial settings, iodide ion I-125 is often produced by irradiating a target material containing xenon-124 with neutrons. The resulting iodine-125 is then chemically separated from the target material. One common method involves the deposition of iodine-125 on silver bars, which are then sealed in titanium capsules for use in brachytherapy .
Chemical Reactions Analysis
Types of Reactions
Iodide ion I-125 undergoes various types of chemical reactions, including:
Oxidation: Iodide ion can be oxidized to iodine by various oxidizing agents.
Reduction: Iodine can be reduced back to iodide ion by reducing agents.
Substitution: Iodide ion can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and chlorine.
Reduction: Reducing agents such as sodium thiosulfate and cysteine can reduce iodine back to iodide ion.
Substitution: Iodide ion can be used in nucleophilic substitution reactions with alkyl halides to form alkyl iodides.
Major Products Formed
Oxidation: Iodine (I2)
Reduction: Iodide ion (I-)
Substitution: Alkyl iodides
Scientific Research Applications
Iodide ion I-125 has numerous applications in scientific research:
Chemistry: Used as a radiolabel in various chemical assays and experiments.
Biology: Employed in radioimmunoassays to tag antibodies and other proteins.
Medicine: Widely used in brachytherapy for the treatment of cancers such as prostate cancer, uveal melanomas, and brain tumors
Industry: Utilized in diagnostic kits and as a source for bone densitometry devices.
Mechanism of Action
The mechanism of action of iodide ion I-125 involves its decay by electron capture, which results in the emission of gamma rays. These gamma rays can be detected by gamma counters, making iodide ion I-125 useful for imaging and diagnostic purposes . In brachytherapy, the emitted radiation selectively destroys cancerous tissues while minimizing damage to surrounding healthy tissues .
Comparison with Similar Compounds
Similar Compounds
Iodine-123: Used for diagnostic imaging due to its shorter half-life and better radiation penetration.
Iodine-131: Preferred for radiotherapy ablation of tissues that absorb iodine, such as the thyroid.
Uniqueness
Iodide ion I-125 is unique due to its relatively long half-life and emission of low-energy photons, which make it ideal for both diagnostic and therapeutic applications. Its ability to deliver a higher radiation dose selectively to nearby tissues in brachytherapy is a significant advantage over other isotopes .
Properties
CAS No. |
22822-81-7 |
|---|---|
Molecular Formula |
I- |
Molecular Weight |
124.90463 g/mol |
IUPAC Name |
iodine-125(1-) |
InChI |
InChI=1S/HI/h1H/p-1/i1-2 |
InChI Key |
XMBWDFGMSWQBCA-YPZZEJLDSA-M |
Isomeric SMILES |
[125I-] |
Canonical SMILES |
[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



